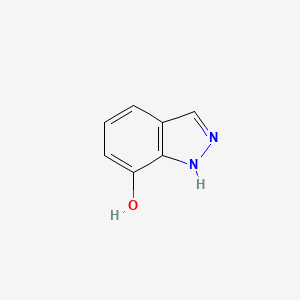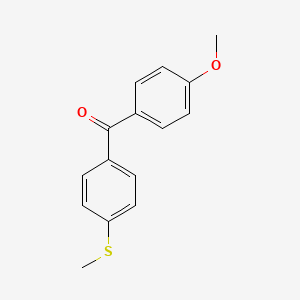
喹啉-3-硫醇
概述
描述
Quinoline-3-thiol is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The thiol group in quinoline-3-thiol refers to a sulfur-hydrogen (-SH) functional group attached to the third carbon of the quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of extensive research due to their biological and chemical significance. A novel approach to synthesizing 2-acylthieno[2,3-b]quinolines involves Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization using elemental sulfur as a thiol surrogate, as reported in a solvent-free synthesis from 2-haloquinolinyl ketones . Another study describes the synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and aroyl isothiocyanates through a base-promoted process, which includes a 6-exo-dig S-cyclization followed by rearrangement . Additionally, a copper-catalyzed three-component cascade cyclization has been used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles, highlighting the versatility of sulfur atoms in controlling regioselectivity and serving as a transformable group .
Molecular Structure Analysis
The molecular structure of quinoline-3-thiol is characterized by the presence of a thiol group at the third position of the quinoline ring. The quinoline core itself is a stable bicyclic system that can participate in various chemical reactions. The thiol group is known for its nucleophilicity and ability to form strong bonds with metals, which can be exploited in different chemical transformations and applications.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, the synthesized 2-acylthieno[2,3-b]quinolines can further react through Friedländer annulation, reduction, and alkene functionalization . The Pummerer reaction has been utilized in the modular synthesis of alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids, demonstrating the synthetic potential of quinoline derivatives . Moreover, the thiol group in quinoline-3-thiol can participate in thioetherification reactions, as shown in the electrochemical C-H/S-H oxidative cross-coupling between quinoxalin-2(1H)-ones and thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline-3-thiol are influenced by both the quinoline core and the thiol functional group. The aromatic nature of the quinoline ring contributes to the compound's stability and potential aromatic interactions. The thiol group is known for its ability to bind to metals, which can affect the compound's solubility, boiling point, and melting point. These properties are crucial when considering the compound's applications in various chemical processes and its behavior in different environments.
科学研究应用
Photovoltaics
Quinoline derivatives have been used in the field of third-generation photovoltaics .
- Summary of the application : Quinoline derivatives, particularly metal complexes, have been used in photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
- Methods of application : The implementation of quinoline derivatives in photovoltaic cells involves detailing their architecture and design . The performance for polymer solar cells and dye-synthesized solar cells was highlighted .
- Results or outcomes : It has been demonstrated and described that quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
Organic Synthesis
Quinolines have important applications in the field of synthetic organic chemistry .
- Summary of the application : Quinolines are used in various synthetic processes due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- Methods of application : The synthesis of quinoline derivatives involves various methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results or outcomes : The synthesis of quinoline derivatives has led to the development of greener and more sustainable chemical processes .
Biomedical Applications
Quinoline derivatives are also being considered as materials for biomedical applications .
- Summary of the application : Quinoline derivatives have potential applications in the biomedical field . They are being considered for use in various biomedical applications due to their unique properties .
- Methods of application : The specific methods of application in the biomedical field would depend on the specific application and would require further research .
- Results or outcomes : The outcomes of these applications are still being researched, and more studies are needed to fully understand the potential of quinoline derivatives in this field .
Industrial Chemistry
Quinoline derivatives have applications in the field of industrial chemistry .
- Summary of the application : Quinoline derivatives are used in various industrial processes . They are known to have a broad range of applications in industrial chemistry .
- Methods of application : The specific methods of application in industrial chemistry would depend on the specific industrial process and would require further research .
- Results or outcomes : The outcomes of these applications are varied and depend on the specific industrial process .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are used in the field of organic light-emitting diodes (OLEDs) .
- Summary of the application : Quinoline derivatives are good materials for the emission layer of OLEDs . They have been demonstrated and described for their use in OLEDs .
- Methods of application : The specific methods of application in OLEDs would depend on the specific design and architecture of the OLED .
- Results or outcomes : The outcomes of these applications are still being researched, and more studies are needed to fully understand the potential of quinoline derivatives in this field .
Therapeutic Potential
Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Summary of the application : Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
- Methods of application : The specific methods of application in therapeutic potential would depend on the specific drug design and would require further research .
- Results or outcomes : The outcomes of these applications are varied and depend on the specific drug development .
安全和危害
Quinoline-3-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized under Acute oral toxicity (Category 3), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Germ Cell Mutagenicity (Category 2), and Carcinogenicity (Category 1B) .
未来方向
Quinoline and its derivatives have been the subject of extensive research due to their wide range of bioactivities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
属性
IUPAC Name |
quinoline-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617985 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-thiol | |
CAS RN |
76076-35-2 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


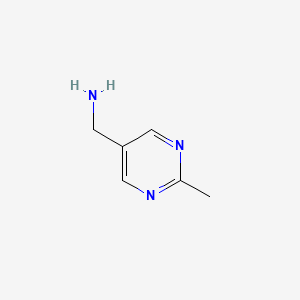
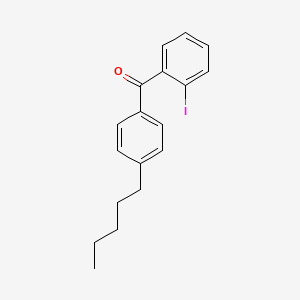
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

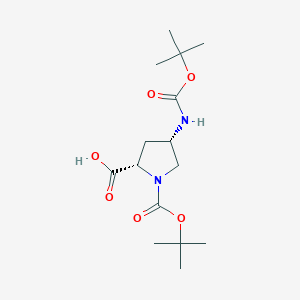
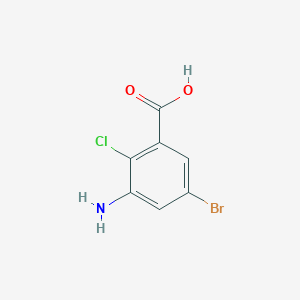
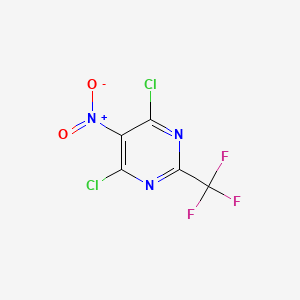
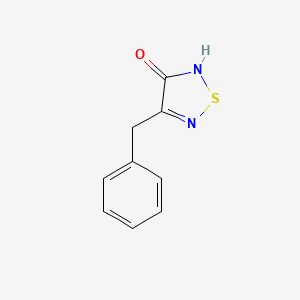
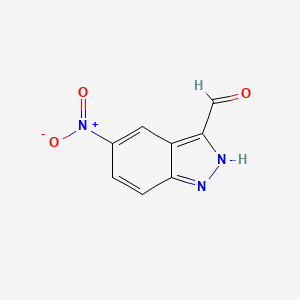
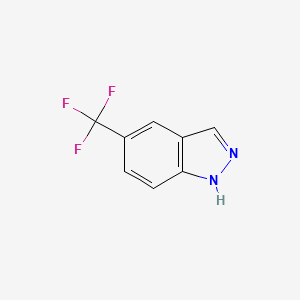
![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

